Dancing silanols: stereospecific rearrangements of silanol epoxides into silanoxy-tetrahydrofurans and silanoxy-tetrahydropyrans†

Organic Chemistry Frontiers Pub Date: 2023-04-24 DOI: 10.1039/D3QO00427A

Abstract

We have developed highly stereospecific rearrangements of silanol epoxides into 1′-silanoxy-tetrahydrofurans and 1′-silanoxy-tetrahydropyrans. Upon treatment with Ph3CBF4 and NaHCO3 in CH2Cl2, di-substituted trans-epoxide silanols rearrange into products with an erythro configuration; di-substituted cis-epoxide silanols give products with a threo configuration. We have used these reactions as key steps in the syntheses of (±)-solerone and (±)-muricatacin.

Graphical abstract: Dancing silanols: stereospecific rearrangements of silanol epoxides into silanoxy-tetrahydrofurans and silanoxy-tetrahydropyrans
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